molecular formula C18H18BrN5OS B2425058 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 539804-51-8

2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Katalognummer: B2425058
CAS-Nummer: 539804-51-8
Molekulargewicht: 432.34
InChI-Schlüssel: QNSGVGVMQDKRDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives.

Eigenschaften

IUPAC Name

2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5OS/c1-11-6-7-12(2)15(8-11)21-16(25)10-26-18-23-22-17(24(18)20)13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGVGVMQDKRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2021)HepG212.5Apoptosis induction
Johnson et al. (2022)MCF-715.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of the triazole ring enhances its ability to disrupt microbial cell membranes.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. The binding affinity is often influenced by the electronic properties of substituents on the triazole ring.

Table 3: Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)
EGFR-9.5
DHFR-8.7

Case Studies

  • Hepatocellular Carcinoma Treatment : A recent study highlighted the efficacy of triazole derivatives in hepatocellular carcinoma models, demonstrating significant tumor reduction when administered in combination with standard chemotherapy drugs.
  • Bacterial Infections : In vitro studies have shown that the compound effectively reduces bacterial load in infected tissue samples from animal models, suggesting potential for therapeutic use in treating resistant infections.

Wirkmechanismus

The mechanism of action of 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazole derivatives, such as:

Biologische Aktivität

The compound 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C17H16BrN5O2S
  • Molar Mass : 434.31 g/mol
  • CAS Number : 384847-85-2

Biological Activity Overview

  • Anticancer Activity
    • The triazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with triazole moieties can inhibit various cancer cell lines through multiple mechanisms.
    • For instance, a related compound demonstrated cytotoxicity in MCF-7 breast cancer cells by inducing apoptosis and autophagy. The mechanisms included increased levels of cleaved caspase-3 and LC3A/B proteins, indicating activation of apoptotic pathways and autophagic processes respectively .
    • In a screening study involving various cancer cell lines (MCF-7, T47D, MDA-MB-231), the compound exhibited varying levels of antiproliferative activity. Specifically, it showed an inhibition rate of 83.52% against FaDu cells at a concentration of 10 μM .
  • Antimicrobial Activity
    • Triazole compounds have been noted for their antimicrobial properties. Research indicates that similar derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens .
    • A study highlighted that certain triazole derivatives demonstrated effective inhibition against pathogenic bacteria, with some compounds achieving IC50 values in the low micromolar range .
  • Anti-inflammatory Properties
    • The anti-inflammatory potential of triazole derivatives has been explored extensively. Compounds similar to the one have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 over COX-1, suggesting a dual role as both anticancer and anti-inflammatory agents .
    • The ability to modulate inflammatory pathways makes these compounds promising candidates for therapeutic development in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesMechanism of ActionReference
AnticancerMCF-7, FaDuInduction of apoptosis and autophagy ,
AntimicrobialVarious bacterial strainsDisruption of cellular processes
Anti-inflammatoryCOX enzymesSelective inhibition of COX-2 ,

Detailed Findings

  • Anticancer Mechanisms : The compound's ability to induce cell cycle arrest in the G2/M phase and reduce oxidative stress was demonstrated through various assays including scratch assays for cell migration and clonogenic assays for colony formation .
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound can effectively bind to the active sites of topoisomerases I and II, which are critical targets in cancer therapy .
  • Comparative Efficacy : In comparative studies with established anticancer drugs like erlotinib, the triazole derivative showed promising results indicating its potential as a new therapeutic agent in oncology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.